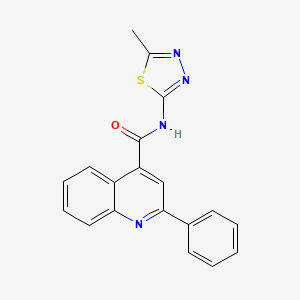
7-chloro-4-methyl-2-(1-piperidinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4-methyl-2-(1-piperidinyl)quinoline is a synthetic compound that belongs to the class of quinolone antibiotics. It has been extensively studied for its potential therapeutic properties, including its ability to inhibit bacterial DNA synthesis.
Wissenschaftliche Forschungsanwendungen
7-chloro-4-methyl-2-(1-piperidinyl)quinoline has been extensively researched for its potential therapeutic applications. It has been shown to possess antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It has also been studied for its potential use in the treatment of tuberculosis, malaria, and other infectious diseases.
Wirkmechanismus
The mechanism of action of 7-chloro-4-methyl-2-(1-piperidinyl)quinoline involves the inhibition of bacterial DNA synthesis. It achieves this by binding to the DNA gyrase enzyme, which is responsible for unwinding the DNA helix during replication. By inhibiting this enzyme, the compound prevents the bacterial cell from replicating its DNA, ultimately leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 7-chloro-4-methyl-2-(1-piperidinyl)quinoline has low toxicity and is well-tolerated in laboratory animals. It has been shown to have a broad spectrum of antibacterial activity, making it a promising candidate for the treatment of infectious diseases. In addition, it has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-chloro-4-methyl-2-(1-piperidinyl)quinoline is its broad spectrum of antibacterial activity. This makes it a useful compound for screening against a wide range of bacterial strains. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 7-chloro-4-methyl-2-(1-piperidinyl)quinoline. One area of interest is its potential use in combination with other antibiotics to enhance their efficacy. Another area of interest is its potential use in the treatment of viral infections, as it has been shown to possess antiviral activity in some studies. Finally, further research is needed to fully understand the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.
In conclusion, 7-chloro-4-methyl-2-(1-piperidinyl)quinoline is a promising compound with a wide range of potential therapeutic applications. Its broad spectrum of antibacterial activity, low toxicity, and anti-inflammatory properties make it a promising candidate for further research and development. With further research, this compound may prove to be a valuable addition to the arsenal of antibiotics and other therapeutic agents available to treat infectious and inflammatory diseases.
Synthesemethoden
The synthesis of 7-chloro-4-methyl-2-(1-piperidinyl)quinoline involves the reaction of 4-chloro-7-methoxyquinoline with piperidine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound.
Eigenschaften
IUPAC Name |
7-chloro-4-methyl-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-11-9-15(18-7-3-2-4-8-18)17-14-10-12(16)5-6-13(11)14/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCNWAYJFBSSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-2-piperidin-1-ylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)

![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)
![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)


